molecular formula C8H13NO3 B1427197 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid CAS No. 1229627-19-3

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid

Cat. No.: B1427197
CAS No.: 1229627-19-3
M. Wt: 171.19 g/mol
InChI Key: HLGCTGZBJCWEFL-UHFFFAOYSA-N
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Description

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid is a derivative of azetidine-3-carboxylic acid, a four-membered nitrogen-containing heterocycle with significant applications in medicinal chemistry. The parent compound, azetidine-3-carboxylic acid (CAS: 36476-78-5), has a molecular formula of C₄H₇NO₂ and a molecular weight of 101.10 g/mol . It exhibits high gastrointestinal (GI) absorption but lacks blood-brain barrier (BBB) penetration, making it a versatile scaffold for drug design when modified with functional groups .

The target compound features a 2-methylpropanoyl (isobutyryl) group attached to the 1-position of the azetidine ring. For example, reductive amination and strain-release reactions are common strategies for generating protected azetidine precursors, which can be further functionalized .

Properties

IUPAC Name

1-(2-methylpropanoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)7(10)9-3-6(4-9)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGCTGZBJCWEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Azetidine-3-carboxylic Acid Derivatives

One direct method involves acylation of azetidine-3-carboxylic acid or its protected derivatives with 2-methylpropanoyl chloride or anhydride under controlled conditions.

  • Procedure : The azetidine-3-carboxylic acid is first protected if necessary (e.g., as an ester or amide), then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the N-acylated product.
  • Yield and Purity : This method generally provides moderate to good yields (50-80%) depending on reaction conditions and purification techniques.

Synthesis via 1-Benzyl-Azetidine-3-carboxylic Acid Intermediate

A more refined method uses 1-benzyl-azetidine-3-carboxylic acid as a key intermediate, which undergoes selective acylation and subsequent debenzylation.

  • Step 1: Salt Formation and Resolution
    1-Benzyl-azetidine-3-carboxylic acid is reacted with chiral amines such as D-α-phenylethylamine to form diastereomeric salts, facilitating enantiomeric enrichment by crystallization and pH adjustments.

    • Solvents used include dehydrated alcohols, acetone, acetonitrile, or Virahol.
    • Reaction temperature ranges from ambient to reflux, with times of 0.5 to 4 hours.
    • This step improves enantiopurity significantly.
  • Step 2: Recrystallization
    The crude product is purified by recrystallization in similar solvents to obtain pure 1-benzyl-azetidine-3-carboxylic acid.

  • Step 3: Debenzylation
    The benzyl protecting group is removed by catalytic hydrogenation using 5-10% palladium on carbon in solvents like methanol or ethanol under hydrogen pressure (2 MPa) at 10–100°C for 4–24 hours.

    • This yields the free azetidine-3-carboxylic acid with high purity (>99% HPLC) and good yield (~82%).
  • Step 4: Acylation
    The free azetidine-3-carboxylic acid can then be acylated with 2-methylpropanoyl chloride or equivalent reagents to afford the target compound.

This method is notable for its scalability, cost-effectiveness, and ability to produce enantiomerically pure material.

Hydrogenolysis of Azidoazetidine Precursors

Another approach involves the synthesis of ethyl 3-azidoazetidine-3-carboxylates followed by catalytic hydrogenolysis to yield 3-aminoazetidine-3-carboxylates, which can then be acylated.

  • Process :
    • Preparation of azido-substituted azetidine esters.
    • Hydrogenolysis using Pd/C to reduce azide to amine.
    • Subsequent acylation with 2-methylpropanoyl derivatives.
  • Advantages : This method allows for the introduction of amino functionality selectively and subsequent functionalization.

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Purity Advantages Limitations
Direct Acylation Acylation of azetidine-3-carboxylic acid Base, acyl chloride, room temp to reflux 50-80 Moderate to high Simple, direct Requires protection steps
Benzyl-Protected Intermediate Salt formation, recrystallization, debenzylation, acylation Pd/C hydrogenation, 10-100°C, 2 MPa H2 ~82 >99% HPLC High enantiopurity, scalable Multi-step, requires catalyst
Azido-Precursor Hydrogenolysis Azido ester synthesis, hydrogenolysis, acylation Pd/C, mild hydrogenation conditions Moderate High Selective amine introduction Requires azide handling
Photochemical Functionalization Photocatalytic alkylation of azetidine acid UV light, photocatalyst, base, DMF Variable High Fast, versatile, scalable Requires specialized equipment

Research Findings and Notes

  • The benzyl-protected intermediate method is well-documented for producing enantiomerically pure azetidine-3-carboxylic acid derivatives with high yield and purity, making it suitable for pharmaceutical applications.
  • Hydrogenolysis of azidoazetidine esters provides a route to 3-amino derivatives, which can be further functionalized, offering synthetic flexibility.
  • Photochemical methods represent a modern approach enabling rapid diversification but may require further optimization for specific acylation steps.
  • Reaction conditions such as solvent choice, temperature, and catalyst loading critically impact yield and purity.
  • The use of palladium catalysts in hydrogenation steps is common and effective but requires careful handling and removal of metal residues.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s azetidine ring can undergo ring-opening reactions, which may be crucial for its biological activity. Additionally, the functional groups present on the molecule can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

  • However, it remains less lipophilic than Siponimod, which contains aromatic and trifluoromethyl groups .
  • Solubility : Bulky or hydrophobic substituents (e.g., Siponimod) reduce solubility, while polar groups (e.g., sulfonamide in 1-(ethanesulfonyl) derivative) enhance aqueous solubility .

Comparison with Other Derivatives

  • Siponimod : Synthesized via multi-step coupling of aromatic aldehydes with azetidine-3-carboxylic acid intermediates, followed by oxidative imine formation .
  • 1-(4-Cyanophenyl) Derivative: Prepared via reductive amination of azetidine-3-carboxylic acid with 4-cyanobenzaldehyde .
  • 1-(Ethanesulfonyl) Derivative : Sulfonylation of azetidine-3-carboxylic acid using ethanesulfonyl chloride .

Target Compound

The isobutyryl group may confer pseudoirreversible inhibition properties, as seen in structurally related compounds (e.g., sphingosine 1-phosphate receptor inhibitors) . Potential applications include:

  • Enzyme inhibition (e.g., kinases, proteases) due to the electrophilic carbonyl group.
  • Prodrug candidates, leveraging the azetidine ring’s metabolic stability .

Key Derivatives

  • Siponimod (BAF312) : Orally active S1P1/5 receptor modulator for multiple sclerosis; half-life of 56.6 hours in humans due to slow hepatic metabolism .
  • 1-(Trifluoromethyl) Derivatives : Enhanced metabolic stability and target affinity, as seen in compounds like 1-(4-(5-(4-methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid (EC50 < 10 nM in receptor assays) .
  • Sulfonamide Derivatives : Improved solubility and bioavailability for CNS-targeted therapies .

Biological Activity

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure and Properties

This compound is classified as an azetidine derivative. Its structure includes an azetidine ring, a carboxylic acid group, and a methylpropanoyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The azetidine ring structure can influence the compound's conformation, enhancing its binding affinity to target biomolecules.

Enzyme Interactions

Research indicates that compounds similar to this compound can act as substrates or inhibitors for various enzymes, including:

  • Methyltransferases : These enzymes modify RNA and DNA, impacting gene expression.
  • Proteases : Inhibition of these enzymes can lead to altered protein turnover and cellular signaling pathways.

Biological Activities

The compound exhibits several biological activities, which can be summarized as follows:

Activity Description
Antimicrobial Demonstrated effectiveness against bacterial strains in vitro.
Antiviral Potential activity against certain viruses, though further studies are needed.
Cytotoxicity Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Neuroprotective Preliminary studies suggest protective effects on neuronal cells under stress conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antimicrobial Activity Study
    • A study conducted by researchers evaluated the antimicrobial properties of azetidine derivatives. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity in Cancer Cells
    • In vitro assays demonstrated that the compound induced apoptosis in several human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways .
  • Neuroprotective Effects
    • A study investigated the neuroprotective properties of azetidine derivatives in models of oxidative stress. The findings suggested that the compound could reduce neuronal cell death by modulating oxidative stress responses .

Q & A

Q. How to reconcile discrepancies between predicted and observed solubility profiles?

  • Methodological Answer : Compare Hansen solubility parameters (HSPs) from computational tools (e.g., COSMO-RS) with experimental shake-flask results. Investigate polymorphic forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Solvent mixtures (e.g., DMSO/water) may resolve outliers caused by aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methylpropanoyl)azetidine-3-carboxylic acid
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1-(2-Methylpropanoyl)azetidine-3-carboxylic acid

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